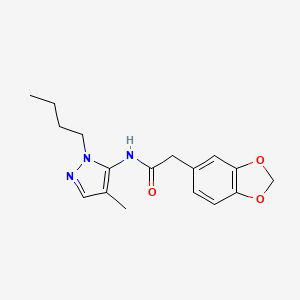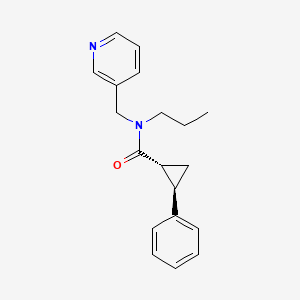
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide, also known as BDP, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BDP is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide is not fully understood, but it is believed to act on various signaling pathways in the body. 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its therapeutic effects in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various fields of research. However, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide also has limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide, including further studies on its mechanism of action and its potential as a therapeutic agent in various fields of research. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide may provide further insight into its potential as a therapeutic agent. Finally, the development of new synthetic methods for 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide may improve its availability for use in lab experiments.
Synthesis Methods
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 1-butyl-4-methyl-1H-pyrazole-5-carboxylic acid, followed by acetylation using acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been studied for its anti-tumor properties and may be useful in the development of new cancer therapies. In cardiovascular disease, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as atherosclerosis.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-butyl-4-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-4-7-20-17(12(2)10-18-20)19-16(21)9-13-5-6-14-15(8-13)23-11-22-14/h5-6,8,10H,3-4,7,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWQTQDCBFKRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)NC(=O)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
![2-(isopropylamino)-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B5902859.png)
![2-[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5902867.png)

![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)
![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)